molecular formula C18H31ClN2O3 B2955109 (1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride CAS No. 1052515-18-0

(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride

Cat. No.: B2955109
CAS No.: 1052515-18-0
M. Wt: 358.91
InChI Key: XPAJHJBPHOOQIV-UHFFFAOYSA-N
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Description

The compound (1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride is a bicyclic tertiary amine derivative with a molecular formula of C₁₈H₃₀N₂O₃·HCl and an average mass of 322.449 g/mol .

Properties

IUPAC Name

3-(2-hydroxy-3-piperidin-1-ylpropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.ClH/c1-17(2)14-7-8-18(17,3)16(23)20(15(14)22)12-13(21)11-19-9-5-4-6-10-19;/h13-14,21H,4-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAJHJBPHOOQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CC(CN3CCCCC3)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride is a complex bicyclic structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds characterized by a bicyclo[3.2.1]octane core. The presence of a piperidine moiety and hydroxyl group contributes to its biological interactions.

The compound exhibits various pharmacological activities which may include:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : Similar azabicyclic compounds have been studied for their ability to inhibit NAAA, which plays a role in inflammation management by preserving endogenous palmitoylethanolamide (PEA) levels . This inhibition can enhance anti-inflammatory and analgesic effects.
  • Antimicrobial Activity : Derivatives of piperidine structures have shown antimicrobial properties against various bacterial and fungal pathogens. Studies indicate that modifications in the piperidine structure can lead to enhanced efficacy against specific strains .

In Vitro Studies

In vitro evaluations are crucial for understanding the biological activity of the compound:

  • Antimicrobial Efficacy : Research has demonstrated that certain piperidine derivatives exhibit significant antimicrobial activity against pathogens like Xanthomonas axonopodis and Fusarium solani through specific structural modifications .
  • Enzyme Inhibition : The compound's derivatives have been tested for their ability to inhibit enzymes such as α-glucosidase, showcasing potential in managing diabetes by controlling blood sugar levels .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on NAAA Inhibitors : A study focused on pyrazole azabicyclo[3.2.1]octane derivatives reported high selectivity and potency against NAAA with IC50 values in the low nanomolar range, indicating that similar structural frameworks could yield promising results for this compound .
  • Antimicrobial Studies : Research involving synthesized piperidine derivatives showed effective antimicrobial properties against multiple strains, suggesting that the incorporation of hydroxyl and piperidinyl groups enhances biological activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
NAAA InhibitionPreserves PEA
AntimicrobialInhibition of bacterial growth
Enzyme Inhibitionα-glucosidase

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Below is a comparative analysis:

Table 1: Structural Comparison of Azabicyclo Derivatives
Compound Name Molecular Formula Azabicyclo Core Key Substituents Biological Data (if available)
Target Compound C₁₈H₃₀N₂O₃·HCl [3.2.1] 2-Hydroxy-3-(piperidin-1-yl)propyl, 2,4-dione Not reported
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₆H₂₃N₃O₅S [3.2.0] Thia bridge, pivalamido, carboxylic acid Not reported
3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride C₁₇H₂₆N₂·2HCl [3.2.1] p-Aminobenzyl LD₅₀ = 104 mg/kg (mice, intraperitoneal)
exo-6-Hydroxy-2-azabicyclo[2.2.2]oct-2-yl derivatives Variable [2.2.2] Hydroxy, diphenylpropyl, oxadiazole Pharmacological activity noted
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride C₁₁H₁₈ClNO [3.2.1] Carbonyl chloride Synthetic intermediate

Key Observations

Azabicyclo Core Variations: The target’s [3.2.1] system provides a distinct spatial arrangement compared to [3.2.0] () or [2.2.2] () cores. The [3.2.0] analog in incorporates a thia bridge (sulfur atom), which could influence electronic properties and metabolic stability compared to the target’s oxygen-based dione groups .

Substituent Effects: The 2-hydroxy-3-(piperidin-1-yl)propyl side chain in the target compound likely enhances hydrophilicity and receptor interaction capabilities, contrasting with the p-aminobenzyl group in , which is associated with higher acute toxicity (LD₅₀ = 104 mg/kg) . The 2,4-dione moieties in the target may participate in hydrogen bonding, improving solubility and stability relative to the carbonyl chloride derivative in , which is reactive and likely used as an intermediate .

Stereochemical Considerations :

  • The (1R,5S) configuration of the target compound is critical for its 3D conformation. Analogous compounds in highlight the importance of exo vs. endo substituent positioning on pharmacological activity, suggesting similar stereochemical sensitivity for the target .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this bicyclic compound, and how can reaction conditions be standardized?

  • Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the bicyclic core and the piperidinyl-propyl side chain. Use controlled copolymerization techniques (e.g., APS-initiated reactions) to ensure regioselectivity in forming the azabicyclo[3.2.1]octane scaffold . Optimize solvent polarity (e.g., aqueous/organic biphasic systems) to enhance yield and reduce byproducts. Monitor reaction progress via TLC or HPLC, and validate purity using NMR and mass spectrometry .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology : Employ 1H/13C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in the bicyclic system) and HPLC (≥98% purity at 206 nm) to assess impurities . Use high-resolution mass spectrometry (HRMS) for accurate mass confirmation (e.g., [M+H]+ ion matching theoretical values) . For hygroscopic or thermally unstable batches, combine Karl Fischer titration and differential scanning calorimetry (DSC) to evaluate moisture content and melting behavior .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodology : Store in amber glass vials under inert gas (N2/Ar) at +5°C to minimize hydrolysis of the dione moiety. Use desiccants (e.g., silica gel) to control humidity. For handling, wear nitrile gloves and use fume hoods to avoid inhalation of hydrochloride salt aerosols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by stereochemical complexity?

  • Methodology : Perform NOESY/ROESY experiments to confirm spatial proximity of protons in the bicyclic system (e.g., 1,8,8-trimethyl groups). Compare experimental data with computational models (DFT or MD simulations) to validate chair/boat conformations of the piperidine ring. For ambiguous peaks, use chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers .

Q. What experimental design strategies optimize yield in multi-step syntheses?

  • Methodology : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, use a central composite design to optimize the coupling of the hydroxypropyl-piperidine side chain to the bicyclic core. Employ flow chemistry (e.g., microreactors) to enhance mixing and reduce reaction times for exothermic steps .

Q. How can researchers address batch-to-batch variability in purity during scale-up?

  • Methodology : Implement Quality-by-Design (QbD) principles. Use PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates in real time. For persistent impurities (e.g., unreacted piperidine derivatives), employ preparative HPLC with a C18 column and isocratic elution (MeCN:H2O + 0.1% TFA) to isolate the target compound .

Q. What strategies validate the compound’s stability under physiological conditions for pharmacological studies?

  • Methodology : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolytic stability of the dione and ester groups. Use circular dichroism (CD) to monitor conformational changes affecting bioactivity .

Contradiction Analysis & Troubleshooting

Q. How should conflicting data on solubility and formulation compatibility be addressed?

  • Methodology : Screen solvents (DMSO, PEG-400, saline) using a shake-flask method with UV-Vis quantification. For low aqueous solubility (<1 mg/mL), design prodrugs (e.g., ester prodrugs of the hydroxypropyl group) or use nanoemulsions (lecithin-based) to enhance bioavailability .

Q. What steps mitigate discrepancies between computational and experimental LogP values?

  • Methodology : Measure experimental LogP via shake-flask (octanol/water) with HPLC quantification. Compare with software predictions (e.g., ChemAxon). If deviations exceed 0.5 units, re-examine protonation states (the hydrochloride salt may alter partitioning) .

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